molecular formula C24H21N3O3S2 B2982937 (E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 325735-01-1

(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2982937
CAS No.: 325735-01-1
M. Wt: 463.57
InChI Key: TZJIZRRYRWTVSS-OCOZRVBESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a quinoline moiety, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been found to possess a wide range of pharmacological properties .

Scientific Research Applications

Synthesis and Biological Screening

The compound belongs to a class of molecules that have been synthesized for biological and pharmacological screening. Researchers have been interested in fluoro-substituted benzothiazoles and related molecules, studying their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These compounds are synthesized through various chemical reactions, highlighting the importance of their structural features in determining their biological activity (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Anticancer Potential

Another avenue of research explores the anticancer potential of related compounds. By modifying the chemical structure, researchers aim to enhance the cytotoxic effects against cancer cell lines while minimizing toxicity towards normal cells. Some derivatives have demonstrated significant proapoptotic activity, indicating their potential as anticancer agents. The focus is on understanding the molecular mechanisms underlying their activity, which could lead to the development of new therapeutic agents (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).

Psychotropic, Anti-inflammatory, and Antimicrobial Activities

Further studies have synthesized new derivatives to investigate their psychotropic, anti-inflammatory, cytotoxicity, and antimicrobial properties. These compounds have shown to possess marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. The aim is to correlate the biological results with structural characteristics and physicochemical parameters, revealing specific combinations of types of activities for these compounds (Zablotskaya et al., 2013).

Novel Synthesis Methods and Characterization

Research also delves into novel synthesis methods and the physicochemical characterization of similar compounds. These studies not only aim to create more efficient synthesis routes but also to better understand the properties of the compounds produced. Characterization techniques such as NMR and IR spectroscopy, mass spectrometry, and X-ray crystallography are employed to determine conformational features and to guide further modifications for enhanced biological activity (Aleqsanyan & Hambardzumyan, 2021).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the known biological activity of quinoline derivatives, it could be interesting to explore its potential as a pharmaceutical agent .

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S2/c1-26-21-10-4-5-11-22(21)31-24(26)25-23(28)18-12-14-19(15-13-18)32(29,30)27-16-6-8-17-7-2-3-9-20(17)27/h2-5,7,9-15H,6,8,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJIZRRYRWTVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.